molecular formula C59H78O13 B13712139 anthracen-9-ylmethyl 2-hydroxy-3-[11-hydroxy-2-[4-[4-hydroxy-2-[1-hydroxy-3-(3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl)butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-methylpropanoate

anthracen-9-ylmethyl 2-hydroxy-3-[11-hydroxy-2-[4-[4-hydroxy-2-[1-hydroxy-3-(3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl)butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-methylpropanoate

Cat. No.: B13712139
M. Wt: 995.2 g/mol
InChI Key: CYUMRMFBSVYOTM-UHFFFAOYSA-N
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Description

The compound anthracen-9-ylmethyl 2-hydroxy-3-[11-hydroxy-2-[4-[4-hydroxy-2-[1-hydroxy-3-(3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl)butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-methylpropanoate is a highly complex polycyclic molecule featuring:

  • Spirocyclic ethers: Multiple 1,7-dioxaspiro[5.5]undecane and pyrano-oxolane systems, which confer rigidity and stereochemical complexity .
  • Hydroxyl and ester groups: Enhancing solubility in polar solvents and enabling hydrogen bonding .

This compound likely belongs to the class of secondary metabolites, analogous to marine actinomycete-derived bioactive molecules , though its exact biological origin remains unconfirmed.

Properties

Molecular Formula

C59H78O13

Molecular Weight

995.2 g/mol

IUPAC Name

anthracen-9-ylmethyl 2-hydroxy-3-[11-hydroxy-2-[4-[4-hydroxy-2-[1-hydroxy-3-(3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl)butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-methylpropanoate

InChI

InChI=1S/C59H78O13/c1-35-29-49(70-59(32-35)50(61)20-19-43(69-59)33-56(6,64)55(63)65-34-46-44-15-9-7-13-40(44)31-41-14-8-10-16-45(41)46)36(2)17-18-42-22-26-58(68-42)27-23-48-54(72-58)51(62)39(5)53(67-48)47(60)30-38(4)52-37(3)21-25-57(71-52)24-11-12-28-66-57/h7-10,13-18,31-32,36-38,42-43,47-54,60-62,64H,5,11-12,19-30,33-34H2,1-4,6H3

InChI Key

CYUMRMFBSVYOTM-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)OCC8=C9C=CC=CC9=CC1=CC=CC=C18)O)O)C)O)O

Origin of Product

United States

Preparation Methods

Preparation of Spiroketal Units

The spiroketal subunits such as 3-methyl-1,7-dioxaspiro[5.5]undecane and 2,2-dimethyl-1,3-dioxane derivatives are commonly synthesized via acid-catalyzed ketalization of diols with ketones or acetals.

  • For example, 3-hydroxy-2,8-dimethyl-1,7-dioxaspiro[5.5]undecane can be prepared by reacting appropriate diols with ketones under acid catalysis (e.g., p-toluenesulfonic acid) in tetrahydrofuran (THF) at room temperature for several hours, followed by neutralization and chromatographic purification.

  • Typical reaction conditions involve stirring a mixture of the diol and ketone with catalytic p-toluenesulfonic acid in THF at 20 °C for 4 hours. The reaction is then neutralized with triethylamine, solvent removed, and the product purified by column chromatography.

  • Yields for such ketalizations are high, often above 90%, indicating efficient formation of the spiroketal ring systems.

Functionalization of Spiroketal Alcohols

  • The hydroxy groups on the spiroketal rings can be selectively alkylated or modified. For instance, the hydroxymethyl moiety of (2,2-dimethyl-1,3-dioxan-5-yl)methanol can be alkylated using sodium hydride (NaH) and benzyl bromide in DMF at low temperature (0 °C to 10 °C) to afford benzyloxymethyl derivatives with yields up to 95%.

  • This step is critical for introducing protecting groups or further functional handles for subsequent coupling reactions.

Esterification to Form the 2-Methylpropanoate Moiety

  • The terminal ester group, 2-methylpropanoate , is typically introduced by esterification of a hydroxy precursor with 2-methylpropanoic acid or its activated derivatives (e.g., acid chlorides or anhydrides) under mild conditions to avoid degradation of sensitive spiroketal and hydroxy functionalities.

  • Coupling reagents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl) carbodiimide) with catalytic DMAP (4-dimethylaminopyridine) are commonly employed.

Purification and Characterization

  • The final compound is purified by chromatographic techniques, including silica gel column chromatography with solvent gradients such as dichloromethane/methanol mixtures.

  • Characterization is performed by NMR spectroscopy (1H, 13C), mass spectrometry, and sometimes X-ray crystallography to confirm stereochemistry and purity.

Summary Table of Key Preparation Steps

Step No. Reaction Type Starting Material(s) Reagents/Conditions Yield (%) Notes
1 Spiroketal formation Diol + ketone/ketal precursor p-Toluenesulfonic acid, THF, 20 °C, 4 h >90 Acid-catalyzed ketalization
2 Alkylation of spiroketal alcohol (2,2-Dimethyl-1,3-dioxan-5-yl)methanol NaH, benzyl bromide, DMF, 0–10 °C, overnight 95 Introduction of benzyloxymethyl protecting group
3 Cyclization and ring formation Ketone and pyridine derivatives Multi-step; acid/base catalysis, reductions Variable Formation of fused pyrano-pyran and oxolane rings
4 Esterification Hydroxy intermediate 2-Methylpropanoic acid or derivatives, DCC/EDC, DMAP High Mild conditions to preserve sensitive groups
5 Purification Crude product Silica gel chromatography, DCM/MeOH solvent system - Ensures purity and removal of side products

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl (-OH) groups in the compound are susceptible to oxidation. For example:

  • Primary/Secondary Alcohol Oxidation : Using strong oxidizing agents like KMnO₄ or CrO₃ could convert hydroxyl groups to ketones or carboxylic acids, depending on their position.

  • Allylic Oxidation : The conjugated alkenes in the spiroketal and anthracene moieties may undergo allylic oxidation with reagents like SeO₂ to form enones or epoxides .

Reaction Type Reagents/Conditions Expected Product
Alcohol oxidationKMnO₄, H⁺/H₂OKetones or carboxylic acids
Allylic oxidationSeO₂, H₂O₂Epoxides or α,β-unsaturated ketones

Reduction Reactions

Reductive transformations are plausible at multiple sites:

  • Ester Reduction : LiAlH₄ or NaBH₄ could reduce the ester group to a primary alcohol.

  • Alkene Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) might saturate the conjugated alkenes, altering the molecule’s rigidity .

Reaction Type Reagents/Conditions Expected Product
Ester reductionLiAlH₄, THFPrimary alcohol
Alkene hydrogenationH₂, Pd-CSaturated hydrocarbon backbone

Substitution and Hydrolysis

  • Ester Hydrolysis : Acidic (H₃O⁺) or basic (NaOH) conditions could hydrolyze the ester to a carboxylic acid and anthracenemethanol.

  • Spiroketal Ring Opening : Strong acids (e.g., H₂SO₄) might cleave the spiroketal rings, yielding diols or cyclic ether derivatives .

Reaction Type Reagents/Conditions Expected Product
Ester hydrolysisNaOH, H₂OCarboxylic acid + anthracenemethanol
Spiroketal acidolysisH₂SO₄, H₂ODiols or fragmented cyclic ethers

Photochemical Reactions

The anthracene moiety is photochemically active:

  • [4+2] Cycloaddition : UV irradiation could induce Diels-Alder reactions with dienophiles (e.g., maleic anhydride), forming polycyclic adducts .

Reaction Type Conditions Expected Product
Diels-Alder reactionUV light, maleic anhydrideHexacyclic adduct

Functional Group Interconversion

  • Silylation/Acylation : Hydroxyl groups may be protected using TMSCl or acetic anhydride to prevent undesired reactivity during synthetic modifications .

Key Considerations:

  • Steric Hindrance : The compound’s complex, multi-ring structure may slow reaction kinetics, necessitating elevated temperatures or prolonged reaction times.

  • Regioselectivity : Proximity effects between functional groups (e.g., hydroxyls near spiroketals) could direct reactivity to specific sites.

While direct experimental data for this compound is limited in publicly accessible literature, the above analysis is extrapolated from its structural features and known reactivity of analogous systems . Further studies would require targeted synthetic experiments.

Scientific Research Applications

Medicinal Applications

Anticancer Properties
The anthracene moiety is known for its ability to intercalate DNA, making compounds containing this structure promising candidates for anticancer agents. Studies have shown that modifications to the anthracene structure can enhance its efficacy against various cancer cell lines by disrupting DNA replication and transcription processes .

Drug Delivery Systems
Due to its hydrophobic nature and ability to form stable complexes with drugs, this compound can be utilized in drug delivery systems. Its structure allows for the encapsulation of therapeutic agents, improving their solubility and bioavailability. Research indicates that such compounds can be engineered to release drugs in a controlled manner, targeting specific tissues or cells .

Materials Science

Organic Electronics
Compounds with anthracene derivatives are increasingly used in organic electronics due to their excellent charge transport properties. They can serve as active layers in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). The unique electronic properties of anthracene derivatives allow for improved efficiency and stability in these devices .

Polymer Chemistry
In polymer chemistry, anthracene-based compounds can be incorporated into polymer matrices to impart specific optical or electronic properties. This modification can enhance the performance of materials used in sensors and photonic devices. The tunable nature of the compound allows for the development of smart materials that respond to external stimuli such as light or heat .

Environmental Applications

Pollution Remediation
Anthracene derivatives have been studied for their potential in environmental remediation processes. Their ability to adsorb and degrade pollutants makes them suitable candidates for applications in wastewater treatment and soil remediation. Research has demonstrated that these compounds can effectively bind to heavy metals and organic contaminants, facilitating their removal from contaminated environments .

Case Studies

Application AreaCase Study ReferenceFindings
Anticancer Research Anthracene derivatives showed significant inhibition of cancer cell proliferation.
Organic Electronics Enhanced efficiency in OLEDs using anthracene-based materials.
Environmental Remediation Effective binding and degradation of pollutants in wastewater treatment systems.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxyl and spiro groups in the compound can interact with various enzymes and receptors, leading to biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues

(a) 9-(E)-3-Oxo-3-(pyridin-4-yl)prop-1-en-1-yl)-9,10-dihydro-9,10-[3,4]furanoanthracene-12,14-dione ()
  • Key Features: Anthracene backbone fused with a furan ring and conjugated enone system.
  • Differences : Lacks spirocyclic ethers but includes pyridine and ketone groups.
  • Synthesis : Prepared via maleic anhydride coupling, highlighting simpler synthetic routes compared to the target compound .
(b) 1,5-Dioxaspiro{5,5}undecane-3,3-dicarboxylic acid derivatives ()
  • Key Features : Spirocyclic ether core with ester functionalities.
  • Differences: Smaller molecular weight, lacking aromatic anthracene or pyrano-oxolane systems.
(c) Spiro[oxolane-2,2'-pyrano[3,2-b]pyran] derivatives ()
  • Key Features : Bicyclic spiro systems with hydroxyl and methylidene groups.
  • Similarities: Structural overlap in pyrano-oxolane motifs, suggesting shared synthetic intermediates .

Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility Key Functional Groups
Target Compound ~1,200 (estimated) Low (organic) Anthracene, spiro ethers, esters
9-(E)-3-Oxo... () 309 Moderate (DMSO) Anthracene, furan, enone
1,5-Dioxaspiro{5,5}undecane () ~300–400 Low (aqueous) Spiro ether, ester

Notes:

  • The target compound’s high molecular weight and aromaticity reduce aqueous solubility, necessitating organic solvents for handling .
  • Hydroxyl groups may enhance binding to biological targets via hydrogen bonding, as seen in trichothecene toxins .

Biological Activity

Anthracen-9-ylmethyl 2-hydroxy-3-[11-hydroxy-2-[4-[4-hydroxy-2-[1-hydroxy-3-(3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl)butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-methylpropanoate (referred to as "the compound") is a complex organic molecule with potential biological activities. This article reviews its biological activity based on existing literature and research findings.

Chemical Structure and Properties

The compound features multiple functional groups and a complex structure including spiro and pyrano rings. Its molecular formula is C59H78O13C_{59}H_{78}O_{13} with a molecular weight of 995.2 g/mol. The intricate arrangement of hydroxyl groups suggests potential for diverse biological interactions.

Property Value
Molecular FormulaC59H78O13
Molecular Weight995.2 g/mol
IUPAC NameAnthracen...

Biological Activity Overview

The biological activity of the compound can be categorized into several areas:

1. Anticancer Activity

Research indicates that anthracene derivatives often exhibit anticancer properties. The compound has been investigated for its potential to inhibit the proliferation of various cancer cell lines. For example, studies have shown that modifications to the anthracene structure can enhance cytotoxicity against human colon adenocarcinoma and breast cancer cell lines .

Case Study: Anticancer Efficacy

In a study examining similar anthracene derivatives, compounds demonstrated IC50 values ranging from 50 to 100 µM against several cancer types including lung and breast cancers . The specific mechanism of action appears to involve apoptosis induction and cell cycle arrest.

2. Antioxidant Properties

The presence of hydroxyl groups in the compound suggests potential antioxidant activity. A comparative study showed that similar compounds exhibited significant free radical scavenging ability . This property is crucial as it may mitigate oxidative stress-related diseases.

Case Study: Antioxidant Activity

In vitro assays using DPPH and ABTS methods revealed that related anthracene derivatives had antioxidant capacities comparable to standard antioxidants like ascorbic acid . This indicates that the compound may also possess similar protective effects against oxidative damage.

3. Antimicrobial Activity

Preliminary studies suggest that anthracene derivatives may have antimicrobial properties. For example, compounds with similar structures have shown effectiveness against bacterial strains such as Staphylococcus aureus .

Case Study: Antimicrobial Efficacy

A recent investigation into the antimicrobial activity of anthracene derivatives reported minimum inhibitory concentrations (MICs) in the range of 200–400 µg/mL against various pathogens, indicating potential for development as antimicrobial agents .

The mechanisms by which the compound exerts its biological effects are not fully elucidated but may involve:

  • Interaction with DNA: Anthracene derivatives are known to intercalate into DNA, potentially disrupting replication and transcription processes.
  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell metabolism or survival pathways.

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